molecular formula C20H38O4 B13833561 Monooctadecyl oxalate

Monooctadecyl oxalate

Cat. No.: B13833561
M. Wt: 342.5 g/mol
InChI Key: XEVIUPKBMXSALX-UHFFFAOYSA-N
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Description

Monooctadecyl oxalate is an organic compound belonging to the class of oxalates, which are esters or salts of oxalic acid. This compound is characterized by the presence of an oxalate group bonded to an octadecyl chain, making it a long-chain ester. Oxalates are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monooctadecyl oxalate can be synthesized through the esterification of oxalic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as employing aqueous NaOH solution with relatively non-toxic solvents like tetrahydrofuran (THF) or acetonitrile, has been reported to achieve high yields and purities .

Chemical Reactions Analysis

Types of Reactions: Monooctadecyl oxalate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid and octadecanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxalic acid and other oxidation products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Oxalic acid and octadecanol.

    Oxidation: Oxalic acid and other oxidation products.

    Substitution: Substituted oxalates with different functional groups.

Comparison with Similar Compounds

Monooctadecyl oxalate can be compared with other similar compounds, such as:

    Dimethyl oxalate: A simpler ester of oxalic acid with two methyl groups.

    Diethyl oxalate: An ester of oxalic acid with two ethyl groups.

    Dioctadecyl oxalate: An ester of oxalic acid with two octadecyl groups.

Uniqueness: this compound is unique due to its long-chain octadecyl group, which imparts distinct physical and chemical properties compared to shorter-chain oxalates. This makes it particularly useful in applications requiring hydrophobicity and long-chain interactions .

Properties

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

2-octadecoxy-2-oxoacetic acid

InChI

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h2-18H2,1H3,(H,21,22)

InChI Key

XEVIUPKBMXSALX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=O)O

Origin of Product

United States

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